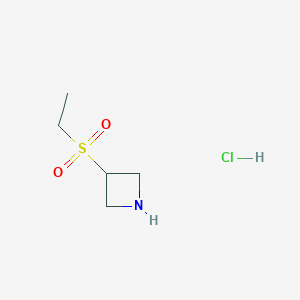

3-(Ethanesulfonyl)azetidine hydrochloride

Vue d'ensemble

Description

3-(Ethanesulfonyl)azetidine hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Ethanesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfonamide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products:

Substitution Reactions: The major products are substituted azetidines with various functional groups.

Oxidation Reactions: The major products are sulfoxides or sulfones.

Reduction Reactions: The major products are sulfonamides.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Neuroprotective Agents

Recent studies have highlighted the potential of azetidine derivatives, including 3-(ethanesulfonyl)azetidine hydrochloride, as neuroprotective agents. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized, with some compounds demonstrating acetylcholinesterase (AChE) inhibition comparable to established inhibitors like rivastigmine. These derivatives showed significant neuroprotective effects in models associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease, particularly through mechanisms that reduce oxidative stress and caspase activity .

Drug Design and Synthesis

The compound's sulfonyl group enhances its reactivity in synthetic pathways, making it a valuable intermediate in the development of novel pharmacophores. The azetidine ring structure allows for diverse modifications, facilitating the synthesis of new drug analogs. For instance, azetidine sulfonyl fluorides (ASFs) have been reported as versatile reagents for generating a wide range of biologically active molecules through selective activation and functionalization .

Synthetic Applications

Reagent for Carbocation Formation

this compound can act as a precursor to carbocations, which are crucial intermediates in organic synthesis. This property has been exploited to synthesize complex molecules by facilitating various coupling reactions. The ability to generate carbocations from azetidine sulfonyl fluorides allows for the efficient construction of new chemical entities with potential therapeutic applications .

Polymerization Processes

Research has also indicated that azetidines can be used as building blocks in polymer chemistry. The polymerization of azetidines can lead to materials with unique properties suitable for applications in coatings, adhesives, and other industrial products . The incorporation of sulfonyl groups further enhances the functionality of these polymers.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(Ethanesulfonyl)azetidine hydrochloride involves its ability to undergo chemical transformations that result in the formation of bioactive compounds. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biological pathways and result in therapeutic effects .

Comparaison Avec Des Composés Similaires

Azetidine: A four-membered nitrogen-containing heterocycle with similar structural properties.

Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and reactivity.

Uniqueness: 3-(Ethanesulfonyl)azetidine hydrochloride is unique due to its ethanesulfonyl group, which imparts specific reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in scientific research .

Activité Biologique

3-(Ethanesulfonyl)azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1820707-49-0

- Molecular Formula : C6H13ClN2O2S

- Molecular Weight : 194.76 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances the compound's solubility and potential reactivity with nucleophiles, which may facilitate its interaction with enzymes and receptors involved in metabolic pathways.

Anticancer Properties

Recent studies have indicated that azetidine derivatives, including those with sulfonyl groups, exhibit significant anticancer activity. For instance, compounds related to azetidine have been shown to inhibit cell proliferation in various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study : A study investigating azetidine derivatives demonstrated that modifications to the azetidine ring could enhance cytotoxicity against cancer cells. The introduction of the ethanesulfonyl group was found to increase the compound's efficacy in inducing apoptosis in cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Azetidine Ring : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the ethanesulfonyl group can be achieved via nucleophilic substitution reactions using ethanesulfonyl chloride.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form for improved stability and solubility.

Table of Biological Activities

| Activity Type | Target | Effect Observed |

|---|---|---|

| Anticancer Activity | MCF-7 Breast Cancer Cells | Inhibition of cell proliferation |

| Antimicrobial Activity | Various Bacterial Strains | Modest antimicrobial effects observed |

| Enzyme Inhibition | Specific Metabolic Enzymes | Potential inhibition noted |

Research Findings

- Antitumor Efficacy : A series of azetidine derivatives were synthesized and tested for their antitumor activity. Results indicated that certain modifications led to enhanced potency against specific cancer types .

- Antimicrobial Studies : Preliminary tests showed that some derivatives exhibited antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .

Q & A

Q. What are the key considerations for synthesizing 3-(Ethanesulfonyl)azetidine hydrochloride with high purity?

Basic Research Question

Synthesis of azetidine derivatives requires precise control of reaction conditions. For 3-substituted azetidines, common methods involve ring-opening reactions or functionalization via nucleophilic substitution. For example, azetidine-3-ylmethanol hydrochloride can be synthesized using reagents like triethylamine and palladium(II) oxide under controlled solvent conditions (e.g., dichloromethane at 20°C for 12 hours) to achieve >95% purity . Key steps include:

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization.

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (e.g., ¹H and ¹³C for structural confirmation) .

Q. How can researchers resolve contradictions in biological activity data for azetidine derivatives?

Advanced Research Question

Contradictions in biological data, such as conflicting reports on neuroprotective vs. cytotoxic effects, may arise from differences in experimental models or compound stability. For example, KHG26792 (a structurally similar azetidine) showed melanin inhibition via ERK activation in vitro but required validation in 3D skin models to confirm translatability . Methodological strategies include:

- Dose-Response Validation : Test across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.

- Pathway Cross-Checking : Use inhibitors (e.g., PD98059 for ERK) to confirm mechanism-specific activity .

- Stability Assays : Monitor compound degradation in cell culture media using LC-MS .

Q. What analytical techniques are recommended for characterizing this compound?

Basic Research Question

Routine characterization should include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethanesulfonyl group at C3) and hydrochloride salt formation .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-Cl]⁺).

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity .

For advanced studies, X-ray crystallography can resolve stereochemical ambiguities .

Q. How does the ethanesulfonyl group influence the compound’s bioactivity compared to other substituents?

Advanced Research Question

The ethanesulfonyl moiety enhances electrophilicity and potential protein binding. For example, sulfonyl-containing azetidines (e.g., 3-(difluoromethyl)azetidine hydrochloride) exhibit improved blood-brain barrier penetration in neuroprotection studies compared to hydroxyl or amine-substituted analogs . Key comparisons:

- Lipophilicity : LogP calculations (e.g., -1.2 for ethanesulfonyl vs. -0.8 for methyl derivatives) .

- Target Engagement : Molecular docking to predict interactions with sulfonyl-binding enzymes (e.g., tyrosine phosphatases) .

Q. What safety protocols are critical when handling azetidine hydrochloride derivatives?

Basic Research Question

Azetidine derivatives often require stringent safety measures:

- Personal Protective Equipment (PPE) : Nitrile gloves (tested via ASTM D6978), lab coats, and goggles .

- Ventilation : Use fume hoods to mitigate inhalation risks (e.g., HCl vapor release during synthesis) .

- First Aid : Immediate rinsing for eye/skin contact (15 minutes with water) and medical consultation for ingestion .

Q. How can researchers optimize experimental design for in vivo studies of azetidine derivatives?

Advanced Research Question

In vivo studies require careful pharmacokinetic (PK) and toxicity profiling:

- Dosing Regimens : Adjust based on half-life (e.g., 3–6 hours for azetidines in rodents) .

- Metabolite Tracking : Use radiolabeled analogs (e.g., ¹⁴C) to identify hepatic clearance pathways .

- Behavioral Models : For neuroactive compounds, employ Morris water maze or rotarod tests to assess cognitive/motor effects .

Q. What are the limitations of current azetidine derivative research, and how can they be addressed?

Advanced Research Question

Key challenges include:

- Stereochemical Complexity : Racemization during synthesis can alter bioactivity. Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .

- Off-Target Effects : Screen against kinase panels (e.g., Eurofins) to identify unintended interactions .

- Scalability : Transition from batch to flow chemistry for safer scale-up of reactive intermediates .

Propriétés

IUPAC Name |

3-ethylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNRLUYNFTWJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820707-49-0 | |

| Record name | Azetidine, 3-(ethylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.